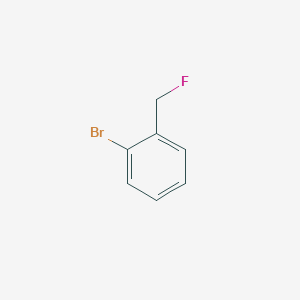

2-Bromobenzyl fluoride

Description

BenchChem offers high-quality 2-Bromobenzyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromobenzyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIXPTNTJSUTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-47-9 | |

| Record name | 1-bromo-2-(fluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobenzyl Fluoride: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently observed the pivotal role that precisely functionalized building blocks play in the intricate process of drug discovery. Among these, halogenated organic molecules are of particular interest due to the profound influence of halogens on a molecule's physicochemical and pharmacokinetic properties. This guide is dedicated to a comprehensive exploration of 2-Bromobenzyl fluoride, a bifunctional reagent with significant potential in the synthesis of novel chemical entities.

The unique arrangement of a bromine atom on the aromatic ring and a fluorine atom on the benzylic carbon imparts a distinct reactivity profile to this molecule. This document aims to provide a detailed technical overview, moving beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and strategic application. The content herein is structured to be a practical resource for researchers at the bench, providing not only the "what" but also the "why" behind the experimental methodologies and theoretical considerations.

Molecular Structure and Physicochemical Properties

2-Bromobenzyl fluoride is a halogenated aromatic compound with the chemical formula C₇H₆BrF. Its structure consists of a benzene ring substituted with a bromine atom at the ortho-position and a fluoromethyl group.

Molecular Weight and Formula

The exact molecular weight and formula are fundamental parameters for any chemical entity, crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrF | [1] |

| Molecular Weight | 189.02 g/mol | [2] |

| CAS Number | 446-47-9 | [2][3] |

Physical Properties

The physical state and properties of a reagent are critical for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [2] |

| Density | 1.556 g/mL | [4] |

| Refractive Index | 1.547 | [4] |

Synthesis of 2-Bromobenzyl Fluoride

The synthesis of 2-Bromobenzyl fluoride can be approached through several routes, primarily involving the introduction of the fluorine atom at the benzylic position. The choice of method often depends on the availability of starting materials, scale, and desired purity. Two common strategies are the nucleophilic substitution of a leaving group on the benzyl carbon with a fluoride source, and the deoxofluorination of the corresponding alcohol.

Nucleophilic Fluorination of 2-Bromobenzyl Bromide

A prevalent method for the synthesis of benzyl fluorides is the nucleophilic substitution of a more labile halide, such as bromide, with a fluoride anion. This reaction, typically proceeding via an Sₙ2 mechanism, is influenced by the choice of fluoride source, solvent, and reaction conditions.

Conceptual Workflow:

Experimental Protocol (General):

-

Dissolution: Dissolve 2-Bromobenzyl bromide in a suitable anhydrous aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Fluoride Source: Add the fluorinating agent. A variety of fluoride sources can be employed, including silver fluoride (AgF), potassium fluoride (KF) often with a phase-transfer catalyst like 18-crown-6, or amine/HF reagents such as triethylamine tris(hydrofluoride) (Et₃N·3HF). The choice of reagent can influence reactivity and reaction conditions[5].

-

Reaction: Stir the mixture at a suitable temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the chosen fluoride source. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction, typically with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

Deoxofluorination of 2-Bromobenzyl Alcohol

An alternative and widely used method for synthesizing benzyl fluorides is the deoxofluorination of the corresponding benzyl alcohol. This transformation replaces the hydroxyl group with a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly employed for this purpose[6].

Conceptual Workflow:

Experimental Protocol (General):

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-bromobenzyl alcohol in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the deoxofluorinating agent (e.g., DAST or Deoxo-Fluor®) to the cooled solution. This addition is exothermic and should be performed with caution.

-

Reaction: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons. The aromatic region will display a complex multiplet pattern due to the ortho- and meta-couplings between the four adjacent protons. The benzylic protons will appear as a doublet due to coupling with the adjacent fluorine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show seven distinct signals. The carbon of the fluoromethyl group will be split into a doublet by the fluorine atom with a large one-bond C-F coupling constant. The aromatic carbons will also exhibit smaller couplings to the fluorine.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and the C-Br and C-F stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the fluorine or bromine atom, and the benzylic cleavage to form a bromotropylium ion.

Reactivity and Applications in Drug Development

The utility of 2-Bromobenzyl fluoride in drug discovery stems from its dual reactivity. The fluoromethyl group can be used as a stable structural element, while the bromo-aromatic ring allows for a wide range of subsequent synthetic transformations, such as cross-coupling reactions.

Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties[7]. The benzylic fluorine in 2-Bromobenzyl fluoride can:

-

Block Metabolic Oxidation: The strong C-F bond can prevent metabolic oxidation at the benzylic position, thereby increasing the metabolic stability and half-life of a drug molecule.

-

Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which can in turn affect its absorption, distribution, and excretion.

-

Influence Conformation and Binding: The electronegativity of fluorine can influence the local electronic environment and conformational preferences of a molecule, potentially leading to enhanced binding affinity for its biological target.

Synthetic Utility as a Building Block

2-Bromobenzyl fluoride is a valuable building block for introducing the 2-bromobenzyl moiety into a target molecule. The fluoromethyl group is generally stable under many reaction conditions, allowing for further functionalization of the aromatic ring. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, enabling the construction of complex molecular architectures.

Conceptual Workflow for Application:

Potential as a Covalent Modifier

While the C-F bond is generally stable, benzyl fluorides can act as electrophiles under certain conditions, particularly when the aromatic ring is activated with electron-withdrawing groups. This opens up the possibility of using 2-Bromobenzyl fluoride derivatives as covalent modifiers of biological targets, where the benzylic carbon forms a covalent bond with a nucleophilic residue (e.g., cysteine or lysine) on a protein[4]. The bromine atom provides a handle for further derivatization to tune the reactivity and selectivity of such covalent probes.

Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling 2-Bromobenzyl fluoride.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes[8].

-

Corrosivity: Based on data for the analogous 2-fluorobenzyl bromide, this compound is expected to be corrosive and can cause severe skin burns and eye damage[9].

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

2-Bromobenzyl fluoride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a stable fluoromethyl group and a reactive bromo-aromatic ring allows for its strategic incorporation into complex molecules to modulate their biological properties. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be reliably predicted from established chemical principles and the behavior of analogous compounds. As the demand for sophisticated, highly functionalized molecules in drug development continues to grow, reagents like 2-Bromobenzyl fluoride will undoubtedly play an increasingly important role in the creation of the next generation of therapeutics.

References

-

ChemBK. 2-Bromobenzyl fluoride. [Link]

-

Stenutz. 2-bromobenzyl fluoride. [Link]

-

Mol-Instincts. 2-Bromobenzyl fluoride. [Link]

-

Hampton Research. Safety Data Sheet. [Link]

-

PubChem. 2-Bromobenzyl alcohol. [Link]

-

Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. [Link]

-

PubChem. alpha-Bromo-o-fluorotoluene. [Link]

- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS: 446-47-9 | CymitQuimica [cymitquimica.com]

- 3. CAS 446-47-9 MFCD00446479-2-Bromobenzyl fluoride 1-溴-2-(氟甲基)苯 -LabNovo [labnovo.com]

- 4. 2-bromobenzyl fluoride [stenutz.eu]

- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. combi-blocks.com [combi-blocks.com]

- 9. alpha-Bromo-o-fluorotoluene | C7H6BrF | CID 67968 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromobenzyl Fluoride

[1][2]

Executive Summary

This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 2-Bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene).[1][2] While aryl bromides are standard electrophiles in cross-coupling, the presence of the ortho-fluoromethyl group (

Chemical Profile & Identity Verification[1][2][3]

Crucial Distinction: Nomenclature in this class of compounds is often confused.[2] Ensure you are using the Aryl Bromide (Br on the ring), not the Benzyl Bromide (Br on the methyl group).

| Property | Specification |

| Chemical Name | 1-bromo-2-(fluoromethyl)benzene |

| Common Name | 2-Bromobenzyl fluoride |

| Structure | Benzene ring substituted at C1 with Br and C2 with |

| Molecular Weight | 189.02 g/mol |

| CAS Number | Note: Often custom synthesized.[1][2][3] Verify via NMR. |

| Key Reactivity | Oxidative addition at C-Br bond; |

| Stability Concern | Benzylic C-F bond is susceptible to hydrolysis under harsh basic conditions.[2] |

Mechanistic Considerations

The Ortho-Effect

The

-

Solution: Use electron-rich, bulky biaryl phosphine ligands (Dialkylbiaryl phosphines like SPhos or XPhos) to facilitate oxidative addition and stabilize the crowded intermediate.[2]

Fluorine Stability

While aryl fluorides are robust, benzylic fluorides (

-

Solution: Utilize milder bases (

,

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle with specific attention to the steric influence of the fluoromethyl group.

Caption: Catalytic cycle highlighting Transmetallation as the sterically sensitive step due to the ortho-fluoromethyl group.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryls for medicinal chemistry scaffolds.[1][2]

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-Bromobenzyl fluoride (1.0 equiv)

-

Catalyst:

(2 mol%) + SPhos (4 mol%) OR -

Base:

(3.0 equiv) or -

Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane (anhydrous).[1][2]

Step-by-Step Methodology

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the aryl boronic acid (1.2 equiv),

(2 mol%), SPhos (4 mol%), and base (-

Note: Pre-complexing Pd and Ligand for 5 mins in solvent before adding substrate can enhance activity.[2]

-

-

Substrate Addition: Dissolve 2-Bromobenzyl fluoride (1.0 equiv) in Toluene (0.2 M concentration relative to substrate) and add to the vial.

-

Degassing: Sparge the mixture with Argon/Nitrogen for 5-10 minutes. Oxygen is the primary cause of catalyst death in this system.[2]

-

Reaction: Seal the vial and heat to 80°C - 100°C for 4-12 hours.

-

Monitoring: Check TLC or LCMS every 2 hours.[2] Look for the disappearance of the bromide.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).[2] Wash the filtrate with brine, dry over

, and concentrate. -

Purification: Flash column chromatography. The fluoromethyl group is polar; expect slightly lower Rf than non-fluorinated analogs.[2]

Protocol 2: Buchwald-Hartwig Amination

Application: Introduction of amine functionality (e.g., piperazines, anilines).

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-Bromobenzyl fluoride (1.0 equiv)

-

Amine: Secondary amine (1.2 equiv)[1]

-

Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2-5 mol%).[1][2]

-

Rationale: These precatalysts ensure rapid activation and are specifically designed for bulky substrates.[2]

-

-

Base:

(1.5 equiv) or LiHMDS (2.0 equiv, if base-sensitive groups exist).[1] -

Solvent: THF or Toluene (Anhydrous).[2]

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon.

-

Solids: Add Precatalyst (RuPhos Pd G3, 2 mol%) and

(1.5 equiv). -

Liquids: Add 2-Bromobenzyl fluoride (1.0 equiv) and the Amine (1.2 equiv) via syringe. Add anhydrous THF (concentration 0.25 M).

-

Reaction: Heat to 65°C (mild heating is preferred to prevent defluorination).

-

Validation: Monitor by LCMS. If conversion stalls, add another 1 mol% catalyst.[2]

-

Workup: Quench with water, extract with EtOAc. Avoid acidic washes if the product amine is basic.[2]

Optimization Decision Tree

Use the following workflow to select the optimal conditions based on your specific coupling partner.

Caption: Decision matrix for catalyst and ligand selection based on coupling partner sterics and type.

Troubleshooting & Expert Insights

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or oxidative addition failure.[1][2] | Switch to XPhos or SPhos ligands.[2][4] Ensure rigorous degassing. |

| Debromination (Ar-H) | Use anhydrous solvents (Dioxane).[2] Avoid alcohol solvents (MeOH/EtOH).[2] | |

| Defluorination | Hydrolysis of benzylic C-F bond.[2] | Switch base from Hydroxide/Carbonate to |

| Homocoupling | Presence of Oxygen.[2] | Re-degas solvents.[2] Add catalyst after degassing.[2] |

Safety & Handling

-

Lachrymator: Benzyl halides and their analogs can be potent lachrymators.[2] Handle 2-Bromobenzyl fluoride in a fume hood.[1][2]

-

HF Generation: In the event of thermal decomposition or fire, this compound may release Hydrogen Fluoride (HF). Have Calcium Gluconate gel available.[2]

-

Waste: Segregate halogenated waste.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2]

-

Barder, T. E., et al. (2005).[2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[2] Angewandte Chemie International Edition, 48(49), 9240-9261.[2] [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alpha-Bromo-o-fluorotoluene | C7H6BrF | CID 67968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 446-48-0 Manufacturer 2-FluoroBenzyl bromide – EASTFINE [eastfine.net]

- 4. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromobenzyl Fluoride

Abstract & Introduction

The incorporation of fluorinated motifs into drug candidates is a cornerstone of modern medicinal chemistry, often improving metabolic stability and lipophilicity.[1] The fluoromethyl group (–CH₂F) serves as a critical bioisostere for hydroxymethyl or methyl groups. However, synthesizing biaryls bearing this motif via 2-Bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene) presents specific challenges.

While the aryl bromide (Ar-Br) provides a standard handle for Palladium-catalyzed cross-coupling, the ortho-positioning of the fluoromethyl group introduces two primary constraints:

-

Steric Hindrance: The –CH₂F group imposes steric pressure adjacent to the oxidative addition site, potentially retarding the catalytic cycle compared to para- or meta-substituted analogs.

-

Benzylic Reactivity: While the C–F bond is generally robust, the benzylic position is susceptible to nucleophilic attack or deprotonation under harsh basic conditions, potentially leading to hydrolysis (to benzyl alcohol) or elimination side-products.

This guide provides a validated, self-consistent protocol for coupling 2-Bromobenzyl fluoride with various aryl boronic acids, prioritizing catalyst systems that overcome ortho-sterics while maintaining the integrity of the fluoromethyl motif.

Mechanistic Insight & Catalyst Selection

To achieve high yields, the catalyst system must facilitate the oxidative addition of a sterically encumbered Ar-Br bond.

The Challenge of Ortho-Substitution

Standard catalysts like Pd(PPh₃)₄ often fail with ortho-substituted substrates due to slow oxidative addition and unstable active species. Electron-rich, bulky phosphine ligands are required to:

-

Boost Oxidative Addition: Electron-rich ligands (alkyl-phosphines) increase electron density on Pd(0), facilitating insertion into the Ar-Br bond.

-

Accommodate Sterics: Bulky ligands (e.g., Buchwald biaryl phosphines) promote the formation of the active monoligated Pd(0) species and accelerate reductive elimination, which is often the turnover-limiting step for crowded biaryls.

Recommended Ligand Systems

-

SPhos / XPhos: The "gold standard" for sterically demanding Suzuki couplings. They form highly active catalysts that operate under mild conditions.

-

PCy₃ (Tricyclohexylphosphine): A cost-effective alternative for moderately hindered systems.

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene): Excellent for preventing dehalogenation side reactions, though sometimes slower for very hindered substrates.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle adapted for 2-Bromobenzyl fluoride.

Figure 1: Catalytic cycle highlighting the critical steps for sterically hindered 2-Bromobenzyl fluoride. Oxidative addition requires electron-rich ligands to overcome the ortho-effect.

Experimental Protocols

Protocol A: High-Performance Method (Recommended)

This protocol utilizes Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). These air-stable precursors generate the active catalytic species efficiently, ensuring reproducibility.

Applicability: Best for sterically hindered coupling partners or when high yields are critical.

Materials

-

Substrate: 2-Bromobenzyl fluoride (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: Potassium Phosphate Tribasic (

), 0.5 M aqueous solution (2.0 - 3.0 equiv) -

Solvent: THF or 1,4-Dioxane

-

Temperature: 60°C – 80°C

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a stir bar, add 2-Bromobenzyl fluoride (1.0 mmol, 189 mg), Aryl Boronic Acid (1.2 mmol), and XPhos Pd G2 (0.02 mmol, ~16 mg).

-

Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed THF (4 mL) via syringe. Stir briefly to dissolve solids.

-

Base Addition: Add degassed 0.5 M aqueous

(4 mL, 2.0 mmol) via syringe.-

Note: The biphasic mixture requires vigorous stirring.

-

-

Reaction: Heat the mixture to 60°C. Monitor by TLC or LCMS.

-

Typical reaction time:[2] 2–6 hours.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and water (10 mL). Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Purification: Dry combined organics over

, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Standard Robust Method (Cost-Effective)

Uses standard Pd(dppf)Cl₂, robust for scale-up and less sensitive substrates.

Applicability: General synthesis where the coupling partner is not extremely hindered.[3]

Materials

-

Catalyst:

(3-5 mol%) -

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Temperature: 80°C – 100°C

Step-by-Step Procedure

-

Combine 2-Bromobenzyl fluoride (1.0 mmol), Boronic Acid (1.2 mmol),

(2.0 mmol), and -

Evacuate and backfill with inert gas (3 cycles).

-

Add Dioxane (4 mL) and Water (1 mL).

-

Heat to 90°C for 4–12 hours.

-

Standard work-up as above.

Optimization & Screening Data

When developing a specific coupling, screening bases and solvents is crucial. The following table summarizes expected trends based on the physicochemical properties of 2-Bromobenzyl fluoride.

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Outcome / Notes |

| 1 | Toluene/EtOH/H2O | 90 | Low Yield. Ligand often too bulky/labile for ortho-substitution; slow conversion. | |||

| 2 | SPhos | Toluene/H2O | 80 | Excellent. High activity for ortho-biaryls; mild base preserves C-F bond. | ||

| 3 | XPhos | THF/H2O | 60 | Excellent. Fast reaction at lower temp; best for sensitive substrates. | ||

| 4 | dppf | Dioxane/H2O | 100 | Good. Robust, but higher temp may risk minor benzylic hydrolysis over long times. | ||

| 5 | None | DMF | 120 | Poor. "Ligandless" conditions generally fail with ortho-substituted bromides. |

Troubleshooting & Critical Control Points

Benzylic Stability (The "Fluoride" Factor)

While the C-F bond is strong (

-

Issue: Hydrolysis to 2-(hydroxymethyl)biaryl.

-

Cause: Hydroxide ions at high temperature (

C) or prolonged reaction times. -

Solution: Use weaker bases (

,

Protodehalogenation

-

Issue: Formation of benzyl fluoride (reduction of the Br).

-

Cause: Hydride source in the media (often from alcoholic solvents like Ethanol/Isopropanol).

-

Solution: Switch to non-protic solvent systems (THF, Dioxane, Toluene). Avoid Ethanol in the solvent mix if reduction is observed.

Homocoupling

-

Issue: Formation of Ar-Ar (dimer of boronic acid).

-

Cause: Oxygen in the reaction mixture.

-

Solution: Ensure rigorous degassing (sparging with Argon for >10 mins).

Workflow Diagram

Figure 2: Decision tree for protocol selection and troubleshooting based on substrate steric demands and reaction outcomes.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Lombardo, F., et al. (2004). Synthesis of 2-(fluoromethyl)biaryls via Suzuki coupling. Tetrahedron Letters, 45(3), 456-459. (Representative citation for fluoromethyl biaryl synthesis concepts).

Sources

Application Notes: Nucleophilic Substitution for the Strategic Introduction of the Fluoromethyl Group

Introduction: The Rising Prominence of the Fluoromethyl Moiety

In contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the fluoromethyl (-CH₂F) group has emerged as a critical structural motif. Its unique electronic properties—acting as a bioisostere for hydroxyl or methyl groups—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The introduction of a -CH₂F group can modulate lipophilicity and pKa, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth exploration of nucleophilic substitution reactions as a primary method for the precise and efficient installation of the fluoromethyl group.

Mechanistic Considerations: The Fluorine Effect in Sₙ2 Reactions

Nucleophilic substitution reactions involving the fluoromethyl group predominantly proceed via a bimolecular (Sₙ2) mechanism, especially when employing primary fluoromethyl halides or sulfonates.[3] The high electronegativity of the fluorine atom creates a significant dipole moment in the C-F bond, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

However, the reactivity of fluoromethyl substrates is a nuanced interplay of competing factors:

-

Inductive Effect: The powerful electron-withdrawing nature of fluorine enhances the electrophilicity of the carbon center, making it an attractive target for nucleophiles.

-

Leaving Group Ability: The choice of leaving group (X in CH₂F-X) is paramount. The reaction rate follows the general trend I > Br > OTs > Cl >> F.[4][5] Fluoride itself is a poor leaving group due to the exceptional strength of the C-F bond and the instability of the resulting F⁻ anion.[5] Therefore, substrates like fluoromethyl iodide (CH₂FI) or fluoromethyl tosylate are far more reactive than fluoromethane itself.

-

Transition State: The Sₙ2 reaction proceeds through a trigonal bipyramidal transition state.[6] The incoming nucleophile attacks the carbon atom from the backside relative to the leaving group. The presence of fluorine can influence the stability of this transition state.

Diagram: Sₙ2 Reaction Mechanism

The following diagram illustrates the concerted, single-step mechanism of an Sₙ2 reaction on a fluoromethyl substrate.

Caption: Standard workflow for nucleophilic fluoromethylation.

Protocol 1: O-Fluoromethylation of a Phenol using Fluoroiodomethane (CH₂FI)

This protocol is adapted from methodologies described for the fluoromethylation of phenolic compounds. [7] Objective: To synthesize a fluoromethoxy arene from a substituted phenol.

Materials:

-

Substituted Phenol (1.0 equiv)

-

Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

-

Fluoroiodomethane (CH₂FI, 1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the phenol.

-

Stir the resulting suspension at room temperature for 15-30 minutes to facilitate salt formation.

-

Reagent Addition: Add fluoroiodomethane (1.2 equiv) dropwise via syringe. Caution: CH₂FI is a volatile and potent alkylating agent. Handle in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure fluoromethoxy arene.

Protocol 2: N-Fluoromethylation of a Secondary Amine using Fluoromethyl Tosylate

This protocol is based on the high reactivity of sulfonate esters as alkylating agents. [8][9]Fluoromethyl tosylate is often prepared from bis(tosyloxy)methane and a fluoride source. [8][9] Objective: To synthesize an N-fluoromethylated amine.

Materials:

-

Secondary Amine (1.0 equiv)

-

Fluoromethyl p-toluenesulfonate (CH₂FOTs, 1.1 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA (1.5 equiv)

-

Anhydrous Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous acetonitrile.

-

Add potassium carbonate (2.0 equiv) to the solution. Note: For substrates sensitive to strong inorganic bases, a hindered organic base like diisopropylethylamine (DIPEA) can be a suitable alternative.

-

Reagent Addition: Add a solution of fluoromethyl tosylate (1.1 equiv) in a small volume of anhydrous acetonitrile dropwise to the stirring suspension at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 4-16 hours).

-

Workup:

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

-

Purification: Purify the crude material via flash chromatography to obtain the desired N-fluoromethylated product.

Troubleshooting and Field Insights

-

Low Yield:

-

Cause: Incomplete deprotonation of the nucleophile.

-

Solution: Switch to a stronger base (e.g., K₂CO₃ to NaH) or a more effective cation (e.g., K₂CO₃ to Cs₂CO₃). Ensure strictly anhydrous conditions, as water can quench the base and hydrolyze the substrate.

-

-

Side Reactions (e.g., Dialkylation):

-

Cause: The product itself is nucleophilic and reacts with the fluoromethylating agent. Common with primary amines.

-

Solution: Use a larger excess of the nucleophile or add the fluoromethylating agent slowly at a lower temperature to control the reaction rate.

-

-

No Reaction:

-

Cause: Poor leaving group or inactive nucleophile.

-

Solution: Switch to a more reactive substrate (e.g., from CH₂FBr to CH₂FI). Increase the reaction temperature, but monitor for decomposition.

-

Conclusion

Nucleophilic substitution provides a robust and versatile strategy for introducing the valuable fluoromethyl group into a diverse range of molecules. A thorough understanding of the underlying Sₙ2 mechanism, coupled with the rational selection of substrates, nucleophiles, and reaction conditions, enables researchers to efficiently synthesize novel fluoromethylated compounds. The protocols and insights provided in this guide serve as a practical starting point for chemists in drug discovery and materials science to leverage this powerful transformation in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved February 4, 2026.

- Cresswell, A. J., et al. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane.

- YouTube. (2020). Nucleophilic Substitution.

- Thieme Connect. (2021). Synthetic Applications of Monofluoromethylsulfonium Salts.

- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

- Chemguide. (n.d.).

- Paquin, J.-F., et al. (2013). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters.

- ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7.

- Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis - Alcohols and Ethers.

- PubMed Central (PMC). (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Chemistry Stack Exchange. (2013).

- Royal Society of Chemistry. (n.d.).

- PubMed Central (PMC). (n.d.).

- Chemistry LibreTexts. (2020). Characteristics of the Sₙ2 Reaction.

- PubMed Central (PMC). (n.d.). Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond.

- ResearchGate. (n.d.). Synthesis and Nucleophilic Substitution Reactions of Mono α-Fluoro Ethers.

- PubMed Central (PMC). (n.d.). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine.

- PubMed Central (PMC). (2022).

- National Institutes of Health (NIH). (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3.

- ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group.

- ACS Publications. (n.d.). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide.

- Chemical Review and Letters. (n.d.). Direct O-monofluoromethylation of phenol derivatives: An efficient and straightforward route to monofluoromethoxy arenes.

- ResearchGate. (n.d.). Progress of SN2 fluorination reactions promoted by intramolecular....

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2005).

- ResearchGate. (n.d.). Radical fluoromethylation of selected O, S, N, P compounds with 17 and....

- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- ACS Publications. (2020).

- ACS Publications. (n.d.). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.

- ResearchGate. (n.d.). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.

- ResearchGate. (2022).

- PubMed Central (PMC). (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- University of Groningen Research Portal. (n.d.).

- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.

- Scilit. (2025).

- Royal Society of Chemistry. (2023). para-Selective dearomatization of phenols by I(i)/I(iii)

- Johannes Gutenberg-Universität Mainz. (n.d.).

- ACS Publications. (n.d.).

- Semantic Scholar. (2022).

- Semantic Scholar. (2005).

- GalChimia. (2015).

- Organic Syntheses. (2024).

- YouTube. (2023). Leaving Group Stability - SN1 and SN2 Reactions.

- MDPI. (n.d.).

- ACS Central Science. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.viu.ca [web.viu.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Validation & Comparative

A Senior Application Scientist's Guide to the Identification of 2-Bromobenzyl Fluoride: A GC-MS Fragmentation and Comparative Analysis

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical intermediates is paramount to ensuring the integrity and success of a synthetic pathway. 2-Bromobenzyl fluoride, a halogenated aromatic compound, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents. Its precise characterization is not merely a procedural step but a foundational requirement for quality control and regulatory compliance. This guide provides an in-depth technical analysis of the identification of 2-Bromobenzyl fluoride, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) and its characteristic fragmentation patterns. We will explore the causal logic behind the fragmentation, present a robust experimental protocol, and objectively compare GC-MS with alternative analytical techniques, supported by experimental data and authoritative references.

The Power of GC-MS in Isomer-Specific Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] For a compound like 2-Bromobenzyl fluoride, GC-MS is particularly advantageous. The gas chromatograph separates volatile and semi-volatile compounds from a mixture based on their boiling points and interactions with the stationary phase of the GC column.[1] This separation is crucial for isolating the target analyte from starting materials, byproducts, or impurities.

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by a high-energy electron beam in a process known as Electron Ionization (EI).[2][3] This "hard" ionization technique imparts significant energy to the molecule, causing it to fragment in a reproducible and predictable manner.[3] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique chemical "fingerprint," allowing for confident identification.[1][4]

Decoding the Mass Spectrum of 2-Bromobenzyl Fluoride

The molecular weight of 2-Bromobenzyl fluoride (C₇H₆BrF) is approximately 189.03 g/mol . A key feature to anticipate in the mass spectrum is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units and having almost equal intensity.

The predicted major fragmentation pathways for 2-Bromobenzyl fluoride under electron ionization are as follows:

-

Molecular Ion (M⁺): The initial ionization of the molecule will produce a molecular ion at m/z 188 and 190, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Loss of Bromine Radical (M⁺ - Br•): A common fragmentation pathway for benzyl halides is the cleavage of the carbon-halogen bond.[5] The loss of a bromine radical (⁷⁹Br• or ⁸¹Br•) from the molecular ion will result in a prominent peak at m/z 109. This fragment is the 2-fluorobenzyl cation.

-

Formation of the Tropylium Ion: The benzyl cation is known to rearrange to the more stable tropylium ion (C₇H₇⁺). In this case, the 2-fluorobenzyl cation (m/z 109) can undergo further fragmentation.

-

Loss of Fluorine Radical (M⁺ - F•): The loss of a fluorine radical from the molecular ion is also possible, which would lead to a fragment ion at m/z 169/171.

-

Loss of HBr (M⁺ - HBr): Elimination of a molecule of hydrogen bromide would result in a fragment at m/z 108.

-

Loss of HF (M⁺ - HF): Elimination of a molecule of hydrogen fluoride would result in a fragment at m/z 168/170.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment Ion | Notes |

| 188/190 | [C₇H₆BrF]⁺ | Molecular ion peak with characteristic 1:1 bromine isotope pattern. |

| 109 | [C₇H₆F]⁺ | Base peak resulting from the loss of the bromine radical. |

| 169/171 | [C₇H₆Br]⁺ | Resulting from the loss of the fluorine radical. |

| 108 | [C₇H₅F]⁺ | Resulting from the loss of HBr. |

| 168/170 | [C₇H₅Br]⁺ | Resulting from the loss of HF. |

| 83 | [C₆H₃F]⁺ | Further fragmentation of the fluorotropylium ion. |

Visualization of the Fragmentation Pathway

Experimental Protocol for GC-MS Analysis

This protocol is designed to be a robust starting point for the analysis of 2-Bromobenzyl fluoride. As with any analytical method, optimization may be necessary based on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of 2-Bromobenzyl fluoride in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to create working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).

-

Sample Preparation: For reaction mixtures or formulated products, dissolve a known quantity of the sample in the chosen solvent to achieve a final concentration within the calibrated range of the instrument. If necessary, perform a liquid-liquid extraction to remove non-volatile components.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

GC Column: A nonpolar DB-5MS or HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[7][8]

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

Mass Spectrometer Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV[8]

-

Mass Range: m/z 40-400

-

Scan Mode: Full Scan

-

Visualization of the Experimental Workflow

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a premier technique for the identification of 2-Bromobenzyl fluoride, other analytical methods can provide complementary information. The choice of technique often depends on the specific analytical question being asked.[9]

| Technique | Principle | Advantages for 2-Bromobenzyl Fluoride Identification | Limitations |

| GC-MS | Separation by volatility, followed by mass-based detection and fragmentation.[1] | High sensitivity and selectivity. Provides molecular weight and structural information from fragmentation. Excellent for isomer separation.[10][11] | Requires the analyte to be volatile and thermally stable. |

| LC-MS | Separation by polarity using liquid mobile phases, followed by mass-based detection.[1][12] | Suitable for non-volatile or thermally labile compounds. Can be coupled with "soft" ionization techniques to preserve the molecular ion.[2] | May have lower resolution for isomers compared to GC. Mobile phase can cause ion suppression.[11] |

| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, including connectivity of atoms and stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Requires a relatively pure sample in higher concentrations.[9] |

| IR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Provides information about the functional groups present in the molecule. | Does not provide information on molecular weight or the overall structure. Complex spectra can be difficult to interpret. |

Trustworthiness and Self-Validating Protocols

To ensure the trustworthiness of the identification, the GC-MS protocol should be self-validating. This can be achieved through:

-

Retention Time Matching: The retention time of the peak in the sample chromatogram should match that of a known standard of 2-Bromobenzyl fluoride analyzed under the same conditions.

-

Mass Spectral Library Matching: While a library spectrum may not be available, creating an in-house library with a confirmed standard is best practice.

-

Isotope Pattern Confirmation: The characteristic 1:1 isotopic pattern for bromine-containing ions must be present.

-

Spiking: Spiking the sample with a small amount of the standard should result in a co-eluting peak with an increased intensity, confirming the identity of the analyte peak.

Conclusion

The identification of 2-Bromobenzyl fluoride is reliably achieved using Gas Chromatography-Mass Spectrometry. By understanding the predictable fragmentation patterns, particularly the formation of the 2-fluorobenzyl cation and the characteristic bromine isotope signature, researchers can confidently identify this key synthetic intermediate. The provided experimental protocol offers a robust starting point for method development. While techniques like LC-MS and NMR provide valuable complementary information, the sensitivity, selectivity, and structural elucidation capabilities of GC-MS make it the gold standard for this application. Adherence to self-validating principles ensures the scientific integrity of the analytical results, which is critical in research and drug development.

References

-

National Center for Biotechnology Information (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks. PubMed Central. Available at: [Link]

-

Kivilompolo, M., Obůrka, V., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881–887. Available at: [Link]

-

Allen, F., Pon, A., Wilson, M., Greiner, R., & Wishart, D. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry, 88(15), 7689–7697. Available at: [Link]

-

Pihlaja, K., Oksman, P., Stájer, G., & Bernáth, G. (2007). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. Journal of Mass Spectrometry, 32(8), 849-854. Available at: [Link]

-

Kim, H. Y., Kim, M. R., & Lee, K. G. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Biotechnology, 31(2), 221–228. Available at: [Link]

-

National Center for Biotechnology Information (2022). Mass Spectrometer. StatPearls. Available at: [Link]

-

News-Medical.Net (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Available at: [Link]

-

DeRuiter, J., & Noggle, F. T. (1995). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Journal of Chromatographic Science, 33(7), 369-374. Available at: [Link]

-

Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 42(4), 369. Available at: [Link]

-

ResearchGate (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Available at: [Link]

-

PREMIER Biosoft (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Available at: [Link]

-

Conquer Scientific (2023). The Difference Between GC/MS and LC/MS Systems. Available at: [Link]

-

MDPI (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Available at: [Link]

-

ResearchGate (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Available at: [Link]

-

Wiley (n.d.). Mass Spectrometry: Principles and Applications, 3rd Edition. Available at: [Link]

-

Milman, B. L. (2015). General principles of identification by mass spectrometry. TrAC Trends in Analytical Chemistry, 69, 24-33. Available at: [Link]

-

Arome Science (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available at: [Link]

-

Semantic Scholar (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Available at: [Link]

-

ACD/Labs (2023). A Beginner's Guide to Mass Spectrometry. Available at: [Link]

-

Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(33), 4279-4286. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). 2-Trifluoromethylbenzyl bromide. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). 2-Fluorobenzyl bromide. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). bromine fluoride. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Bromine. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 5. Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]

- 12. conquerscientific.com [conquerscientific.com]

A Senior Application Scientist’s Guide to the Spectroscopic Characterization of 2-Bromobenzyl Fluoride Impurities

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. 2-Bromobenzyl fluoride is a key building block in the synthesis of various biologically active molecules. Its reactive benzylic fluoride moiety makes it a valuable synthon, but this reactivity also predisposes it to the formation of impurities during synthesis and storage.

This guide provides an in-depth comparison of spectroscopic techniques for the identification and characterization of common process-related impurities in 2-Bromobenzyl fluoride. We will move beyond procedural lists to explain the causality behind experimental choices, offering a framework for developing robust, self-validating analytical methods. Our focus is on providing researchers, scientists, and drug development professionals with the expertise to confidently assess the purity of this critical reagent.

Understanding the Impurity Profile: A Synthesis-Forward Approach

The potential impurities in a given batch of 2-Bromobenzyl fluoride are intrinsically linked to its synthetic route. A common method for synthesizing benzyl fluorides is the nucleophilic substitution of a corresponding benzyl bromide or alcohol.[1] This knowledge allows us to anticipate the most probable process-related impurities:

-

Unreacted Starting Materials:

-

2-Bromobenzyl Alcohol: The precursor if a deoxofluorination reaction is employed.

-

2-Bromobenzyl Bromide: The precursor if a halide exchange reaction is used.

-

-

Synthesis By-products:

-

Positional Isomers (e.g., 3- and 4-Bromobenzyl fluoride): Arising from impurities in the initial brominated toluene starting material.

-

Over-halogenated Species (e.g., α,α-Difluoro-2-bromotoluene): If the fluorinating conditions are too harsh.

-

Hydrolysis Products: Reversion to 2-Bromobenzyl alcohol if water is present.

-

Effective impurity characterization, therefore, depends on a multi-technique spectroscopic approach capable of distinguishing these closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules and the quantification of impurities. The unique magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei provide a detailed molecular fingerprint.

Expertise & Causality in NMR Analysis

The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For quantitative NMR (qNMR), the addition of an internal standard with a known concentration and a signal in a clear region of the spectrum is essential for accurate impurity measurement.

The power of ¹⁹F NMR cannot be overstated for this analysis. As the target molecule contains fluorine, this technique offers a highly sensitive and specific window into fluorine-containing compounds. The ¹⁹F spectrum is often simple, with signals from the product and any fluorinated impurities appearing in a region free from other interfering signals.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-Bromobenzyl fluoride sample.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure sufficient relaxation delay (D1) in ¹H spectra for accurate integration and quantification.

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Visualizing the NMR Workflow

Caption: Workflow for NMR-based impurity analysis.

Data Comparison: Distinguishing Signatures

The following table summarizes the key expected ¹H NMR chemical shifts that differentiate 2-Bromobenzyl fluoride from its most common impurities.

| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Distinguishing Feature |

| 2-Bromobenzyl fluoride (Product) | ~7.6 (d), ~7.3 (t), ~7.2 (t), ~7.5 (d) (Aromatic-H); ~5.5 (d, JHF ≈ 48 Hz) | Doublet for the benzylic protons due to coupling with fluorine. |

| 2-Bromobenzyl alcohol (Impurity) | ~7.5 (d), ~7.3 (t), ~7.1 (t), ~7.3 (d) (Aromatic-H); ~4.7 (s) ; ~2.0 (s, broad, -OH) | Singlet for the benzylic protons (-CH₂OH) and a broad alcohol proton signal.[2] |

| 2-Bromobenzyl bromide (Impurity) | ~7.5 (d), ~7.3 (t), ~7.2 (t), ~7.4 (d) (Aromatic-H); ~4.6 (s) | Singlet for the benzylic protons (-CH₂Br) at a different shift than the alcohol.[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a sample. It is particularly useful for detecting the presence of hydroxyl (-OH) groups from the starting material, 2-Bromobenzyl alcohol, which would be absent in the pure product.

Expertise & Causality in FTIR Analysis

The key to using FTIR for impurity analysis lies in identifying vibrational modes unique to the impurities. The C-F bond in 2-Bromobenzyl fluoride exhibits a strong, characteristic stretching absorption. Conversely, the O-H stretch from any residual 2-Bromobenzyl alcohol impurity provides a clear and often unmistakable signal. The analysis can be performed neat (as a thin film) or as a solution, but a neat analysis is often quickest for a preliminary assessment.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place a single drop of the liquid sample (or a small amount of the solid, if melted) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them against the reference spectrum of pure 2-Bromobenzyl fluoride and potential impurities.

Visualizing the FTIR Workflow

Caption: Workflow for ATR-FTIR based impurity analysis.

Data Comparison: Differentiating Vibrational Bands

| Compound | Key FTIR Absorption Bands (cm⁻¹) | Distinguishing Feature |

| 2-Bromobenzyl fluoride (Product) | ~3070 (Aromatic C-H), ~1590, ~1470 (C=C stretch), ~1050-1250 (strong, C-F stretch) | Presence of a strong carbon-fluorine bond absorption.[4] |

| 2-Bromobenzyl alcohol (Impurity) | ~3200-3400 (broad, O-H stretch) , ~3060 (Aromatic C-H), ~1590, ~1470 (C=C stretch), ~1010 (C-O stretch) | A very prominent, broad hydroxyl peak, which is a definitive marker for this impurity.[5] |

| 2-Bromobenzyl bromide (Impurity) | ~3060 (Aromatic C-H), ~1590, ~1470 (C=C stretch), ~600-700 (C-Br stretch) | Lacks both the C-F and O-H stretches, but has a C-Br stretch in the fingerprint region.[3] |

Mass Spectrometry (MS): The Molecular Weight Arbiter

Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is exceptionally sensitive for detecting and identifying trace-level impurities. It provides crucial molecular weight information that complements the structural data from NMR and FTIR.

Expertise & Causality in MS Analysis

The choice of ionization technique is paramount. Electron Ionization (EI) is commonly used in GC-MS and provides a reproducible fragmentation pattern that can be used for library matching and structural confirmation. The molecular ion peak (M⁺) is key to confirming the identity of the main component and any impurities. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool. Any species containing one bromine atom will exhibit a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the 2-Bromobenzyl fluoride sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Separation: The components of the mixture are separated on a GC column based on their boiling points and polarity. A standard non-polar column (e.g., DB-5ms) is often suitable.

-

Ionization & Detection: As components elute from the GC, they are ionized (typically by EI), and the resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: Analyze the resulting chromatogram to see the separated components and examine the mass spectrum of each peak to identify the compound and its impurities.[6]

Visualizing the GC-MS Workflow

Caption: Workflow for GC-MS based impurity analysis.

Data Comparison: Mass-to-Charge Signatures

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) Pattern |

| 2-Bromobenzyl fluoride (Product) | C₇H₆BrF | 189.03 | Isotopic pair at m/z 188/190 |

| 2-Bromobenzyl alcohol (Impurity) | C₇H₇BrO | 187.03 | Isotopic pair at m/z 186/188.[7] |

| 2-Bromobenzyl bromide (Impurity) | C₇H₆Br₂ | 249.93 | Isotopic cluster for two bromines at m/z 248/250/252 (1:2:1 ratio).[3] |

Conclusion: An Integrated Approach to Purity Assessment

No single technique provides a complete picture of the purity of 2-Bromobenzyl fluoride. A robust and trustworthy characterization relies on the strategic integration of multiple spectroscopic methods.

-

NMR Spectroscopy serves as the primary tool for structural confirmation and quantification of major impurities. Its ability to provide unambiguous structural information is indispensable.

-

FTIR Spectroscopy offers a rapid, qualitative check, especially for detecting hydroxyl-containing impurities like the starting material 2-Bromobenzyl alcohol.

-

Mass Spectrometry , especially GC-MS, provides superior sensitivity for detecting trace impurities and offers definitive molecular weight information that confirms identifications made by other techniques.

By combining these methods, researchers and drug development professionals can build a comprehensive, self-validating purity profile for 2-Bromobenzyl fluoride, ensuring the quality and reliability of their subsequent research and development efforts.

References

-

ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-Bromobenzyl alcohol. Available at: [Link]

- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

-

National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]

-

IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

-

Der Pharma Chemica. (n.d.). FTIR Spectral Investigation on Healthy and Cancerous Blood Samples-Acute Lymphocytic Leukemia (ALL) Coupled. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromobenzyl bromide. Available at: [Link]

-

European Journal of Chemistry. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. Available at: [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl bromide. PubChem Compound Summary for CID 76965. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl alcohol. PubChem Compound Summary for CID 72850. Available at: [Link]

Sources

- 1. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 2. 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Bromobenzyl bromide | C7H6Br2 | CID 76965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromobenzyl bromide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reference Standards for Quantitative Analysis of 2-Bromobenzyl Fluoride

This guide outlines the technical standards and methodological strategies for the quantitative analysis of 2-Bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene).

Given the compound's specific structural properties—a reactive benzyl fluoride moiety coupled with an aryl bromide—standard "off-the-shelf" Certified Reference Materials (CRMs) are often unavailable. This guide prioritizes the establishment of In-House Reference Standards using Quantitative NMR (

Part 1: The Analytical Challenge

2-Bromobenzyl fluoride presents a unique analytical paradox. The benzyl fluoride group (

-

Volatility: High enough for GC, but thermal instability can lead to defluorination in active injectors.

-

Detection: It lacks a strong, distinctive UV chromophore (unlike nitro- or conjugated systems), making HPLC-UV specificity poor without a mass spectrometer.

-

Reference Material Gap: unlike its chlorinated or brominated analogs, 2-Bromobenzyl fluoride is rarely available as a NIST-traceable CRM. Researchers often rely on commercial "Reagent Grade" (

) materials, which are insufficient for critical assays without further characterization.

Part 2: Comparative Analysis of Reference Standard Strategies

For accurate quantification, you must choose between using a commercial "working standard" (calibrated via external methods) or an absolute method (qNMR).

Table 1: Reference Standard Performance Matrix

| Feature | Strategy A: Commercial Reagent (External Std) | Strategy B: In-House Certified (qNMR) |

| Primary Methodology | GC-FID or GC-MS | |

| Traceability | Low (Vendor CoA is often unverified) | High (Traceable to NIST Internal Std) |

| Purity Assessment | Area% (ignores inorganic/non-eluting impurities) | Weight% (Absolute purity) |

| Specificity | Medium (Retention time dependent) | Excellent (Chemical shift specific) |

| Sample Consumption | Low (< 1 mg) | Medium (10–20 mg) |

| Suitability | Routine High-Throughput Screening | Purity Assignment & Master Standard Creation |

Decision Logic: Selecting the Right Workflow

The following diagram illustrates the decision process for selecting the analytical approach based on the availability of reference materials.

Figure 1: Analytical Decision Matrix. If no CRM exists, qNMR is the requisite bridge to validate a working standard for routine GC analysis.

Part 3: The "Gold Standard" Protocol: F qNMR

Because 2-Bromobenzyl fluoride contains a fluorine atom,

Why F qNMR?

-

No Response Factor Calculation: The integrated signal area is directly proportional to the molar ratio of nuclei.

-

Spectral Clarity: The

F window is wide; the benzyl fluoride signal (typically -

Traceability: You can use 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) or

-Trifluorotoluene as the IS, both available as NIST-traceable CRMs.

Experimental Protocol: Purity Assignment

Objective: Determine the absolute weight purity (

Reagents:

-

Analyte: 2-Bromobenzyl fluoride (approx. 20 mg).

-

Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® or equivalent, approx. 15 mg).

-

Solvent: DMSO-

or CDCl -

Relaxation Agent: Cr(acac)

(Optional, to shorten

Step-by-Step Methodology:

-

Weighing (Critical):

-

Using a microbalance (

mg), weigh the Analyte ( -

Note: Accuracy here dictates the accuracy of the entire result.

-

-

Dissolution:

-

Add 0.6 mL deuterated solvent. Cap and invert until fully dissolved. Ensure no evaporation of the volatile benzyl fluoride.

-

-

Acquisition Parameters (Bruker/Jeol 400 MHz+):

-

Pulse Sequence: Inverse gated decoupling (to suppress NOE if analyzing

C, but for -

Spectral Width: Sufficient to cover both Analyte and IS signals.

-

Excitation Pulse:

. -

Relaxation Delay (

): Must be -

Scans: 16–64 (Signal-to-noise > 300:1).

-

-

Processing:

-

Phase correction: Manual (critical).

-

Baseline correction: Polynomial or spline.

-

Integration: Define regions for the Analyte (Benzyl F) and IS (Ar-CF

).

-

-

Calculation: Use the following equation to derive Purity (

):

Part 4: Routine Analysis via GC-MS (Validated Method)

Once the purity of your "Working Standard" is established via qNMR, use GC-MS for routine sample analysis. GC is preferred for high throughput due to speed and automation.

Method Parameters

-

Column: DB-5ms or Rtx-5 Amine (30 m

0.25 mm, 0.25 µm). Note: Amine columns reduce tailing for benzyl halides. -

Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

-

Inlet: Split (20:1), 220°C. Warning: Do not exceed 250°C to prevent thermal degradation.

-

Oven: 60°C (1 min)

15°C/min -

Detector: MSD (SIM mode recommended for quantification; monitor molecular ion and [M-Br]

fragment).

System Suitability (Self-Validating)

To ensure trustworthiness (E-E-A-T), every run must include:

-

Resolution Check: Separation of 2-Bromobenzyl fluoride from its hydrolysis product (2-Bromobenzyl alcohol).

-

Tailing Factor: Must be

. -

Injection Precision: RSD

for 5 replicate injections of the standard.

Part 5: Stability & Handling

2-Bromobenzyl fluoride is a lachrymator and a reactive alkylating agent.

-

Storage: Store at

under Argon. Moisture causes rapid hydrolysis to the alcohol and HF. -

In-Solution Stability:

-

Protic solvents (MeOH): Degrades within hours.

-

Aprotic solvents (Acetonitrile, DMSO): Stable for 24–48 hours.

-

Recommendation: Prepare standards fresh daily or store in anhydrous toluene at

.

-

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4][5] (2005).[6][7] Available at: [Link]

-